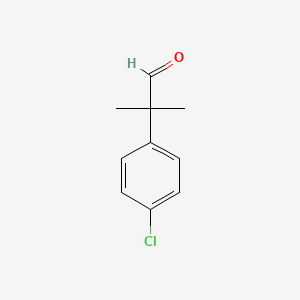
2-(4-Chlorophenyl)-2-methylpropanal
概要
説明
2-(4-Chlorophenyl)-2-methylpropanal, commonly known as Clonazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic drug that is used for the treatment of anxiety, panic attacks, and insomnia. Clonazolam is a research chemical and is not approved for medical use in humans.
科学的研究の応用
Photocatalytic Degradation
- 2-(4-Chlorophenyl)-2-methylpropanal has been studied in the context of photocatalytic degradation, particularly in titanium dioxide suspensions containing copper ions or sulfates. This research is significant for understanding the degradation of chlorophenols under natural light conditions, contributing to environmental remediation efforts (Lin et al., 2018).
Antibacterial Agents
- Research has been conducted on the synthesis of novel antibacterial agents using derivatives of 2-(4-Chlorophenyl)-2-methylpropanal. These compounds have shown efficacy against both gram-negative and gram-positive bacteria, highlighting their potential in medical applications (Sheikh et al., 2009).
Synthesis of Phenanthrenes
- The compound has been utilized in the synthesis of phenanthrenes through iron-catalyzed [4+2] benzannulation reactions. This process is notable for its tolerance of sensitive functional groups and has applications in the synthesis of complex organic molecules (Matsumoto et al., 2011).
Quantum Mechanical Studies
- Vibrational spectroscopic and quantum mechanical studies have been conducted on derivatives of 2-(4-Chlorophenyl)-2-methylpropanal. These studies provide insights into the molecular structure and electronic properties, which are crucial for understanding its reactivity and potential applications (Kuruvilla et al., 2018).
Antitrypanosomal and Antileishmanial Activities
- Quaternary arylalkylammonium derivatives of 2-amino-4-chlorophenyl phenyl sulfides, structurally related to 2-(4-Chlorophenyl)-2-methylpropanal, have shown strong antitrypanosomal and antileishmanial activities in vitro. This research opens up avenues for new treatments against parasitic diseases (Parveen et al., 2005).
特性
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOMDRPWQMDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methylpropanal | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(tripropylsilyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3250502.png)
![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)
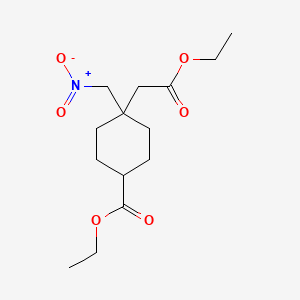
![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)
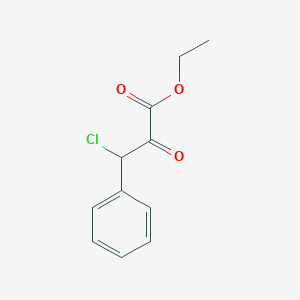
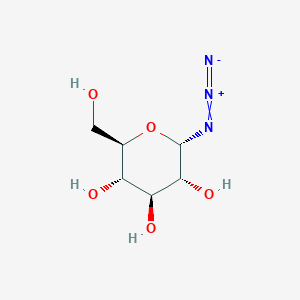
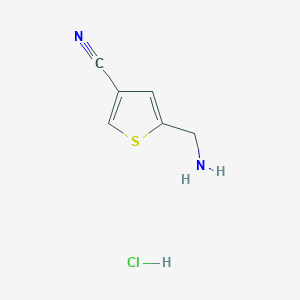
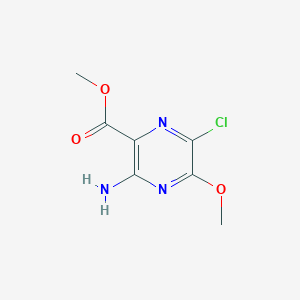
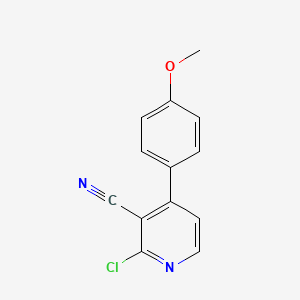
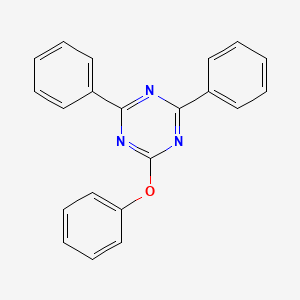
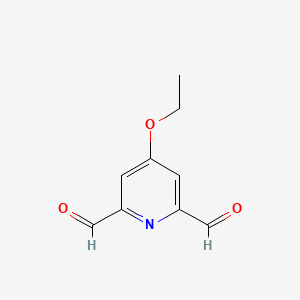
![[1-(2-Pyridinyl)cyclohexyl]methanamine](/img/structure/B3250579.png)
![2-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B3250585.png)